molecular formula C7H8Cl2N2 B12963488 1-(4,5-Dichloropyridin-2-yl)-N-methylmethanamine

1-(4,5-Dichloropyridin-2-yl)-N-methylmethanamine

Cat. No.: B12963488
M. Wt: 191.05 g/mol
InChI Key: CVHPFEYGFWBEBD-UHFFFAOYSA-N
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Description

1-(4,5-Dichloropyridin-2-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms attached to the pyridine ring and a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dichloropyridin-2-yl)-N-methylmethanamine typically involves the chlorination of pyridine derivatives followed by the introduction of the methylmethanamine group. One common method involves the reaction of 4,5-dichloropyridine with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by amination reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dichloropyridin-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dechlorinated derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4,5-Dichloropyridin-2-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,5-Dichloropyridin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloropyridine: A precursor in the synthesis of 1-(4,5-Dichloropyridin-2-yl)-N-methylmethanamine.

    N-Methylmethanamine: Another precursor used in the synthesis.

    2,3-Dichloropyridine: A structurally similar compound with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution and the presence of the methylmethanamine group make it a versatile compound for various applications, distinguishing it from other pyridine derivatives.

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

1-(4,5-dichloropyridin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C7H8Cl2N2/c1-10-3-5-2-6(8)7(9)4-11-5/h2,4,10H,3H2,1H3

InChI Key

CVHPFEYGFWBEBD-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=N1)Cl)Cl

Origin of Product

United States

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